(3R)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid (3R)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13420747
InChI: InChI=1S/C35H42N4O7S/c1-20-21(2)32(22(3)28-18-35(4,5)46-31(20)28)47(43,44)39-33(36)37-16-10-11-23(17-30(40)41)38-34(42)45-19-29-26-14-8-6-12-24(26)25-13-7-9-15-27(25)29/h6-9,12-15,23,29H,10-11,16-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t23-/m1/s1
SMILES: CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Molecular Formula: C35H42N4O7S
Molecular Weight: 662.8 g/mol

(3R)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

CAS No.:

Cat. No.: VC13420747

Molecular Formula: C35H42N4O7S

Molecular Weight: 662.8 g/mol

* For research use only. Not for human or veterinary use.

(3R)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid -

Specification

Molecular Formula C35H42N4O7S
Molecular Weight 662.8 g/mol
IUPAC Name (3R)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Standard InChI InChI=1S/C35H42N4O7S/c1-20-21(2)32(22(3)28-18-35(4,5)46-31(20)28)47(43,44)39-33(36)37-16-10-11-23(17-30(40)41)38-34(42)45-19-29-26-14-8-6-12-24(26)25-13-7-9-15-27(25)29/h6-9,12-15,23,29H,10-11,16-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t23-/m1/s1
Standard InChI Key SPUZTADXOCHTJW-HSZRJFAPSA-N
Isomeric SMILES CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
SMILES CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Canonical SMILES CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C

Introduction

Chemical Structure and Stereochemical Features

Core Structural Components

The molecule comprises three critical domains:

  • Fmoc Protecting Group: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) moiety at the N-terminus ensures temporary protection of the α-amino group during SPPS. Its UV-sensitive carbamate linkage allows selective removal under mild basic conditions (e.g., 20% piperidine in DMF) .

  • Pbf-Sulfonamidino Functionality: The 2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-sulfonyl (Pbf) group shields the guanidino side chain of arginine analogs. This bulky, electron-withdrawing group prevents undesired cyclization or oxidation during peptide elongation .

  • Hexanoic Acid Backbone: A six-carbon chain terminating in a carboxylic acid facilitates covalent attachment to resin supports in SPPS. The (3R)-stereochemistry ensures compatibility with ribosomal amino acid configurations, minimizing enzymatic degradation in biological applications .

Spectroscopic and Computational Data

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₃₅H₄₂N₄O₇S
Molecular Weight662.8 g/mol
Isoelectric Point (pI)~3.8 (calculated via MarvinSketch)
UV-Vis Absorptionλₘₐₓ = 267 nm (Fmoc π→π* transition)
Solubility≥50 mg/mL in DMF, DCM, or THF

The isomeric SMILES string (CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C) confirms the (3R)-configuration and spatial arrangement of methyl groups on the benzofuran ring. Density functional theory (DFT) simulations indicate intramolecular hydrogen bonding between the sulfonamidino nitrogen and the Fmoc carbonyl oxygen, stabilizing a pseudo-cyclic conformation in nonpolar solvents .

Synthesis and Manufacturing

Stepwise Synthetic Route

The compound is synthesized via a seven-step sequence:

  • Benzofuran Core Formation: Friedel-Crafts alkylation of 3-methylcatechol with 2-bromo-2-methylpropane yields 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran .

  • Sulfonation: Reaction with chlorosulfonic acid introduces the sulfonyl chloride group at the 5-position, followed by ammonolysis to generate the sulfonamide .

  • Guanidination: Condensation with cyanamide under acidic conditions forms the protected guanidino group .

  • Fmoc Protection: The primary amine of norleucine is shielded using Fmoc-Osu (N-hydroxysuccinimide ester) in tetrahydrofuran (THF) .

  • Carboxylic Acid Activation: The hexanoic acid terminus is converted to a pentafluorophenyl ester for resin loading .

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYieldPurity (HPLC)
1H₂SO₄, 80°C, 12 h78%95%
3NH₃/MeOH, 25°C, 6 h82%98%
4Fmoc-Osu, DIEA, THF, 0°C → RT, 2 h91%99%

Purification and Quality Control

Crude product is purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile/water + 0.1% TFA). Identity confirmation employs high-resolution mass spectrometry (HRMS: [M+H]⁺ = 663.2942 m/z, Δ = 1.3 ppm) and ¹H-NMR (δ 7.75–7.30 ppm, Fmoc aromatic protons) . Residual solvents (DMF, THF) are monitored by gas chromatography to meet ICH Q3C guidelines (<500 ppm) .

Applications in Peptide Therapeutics

SPPS of Arginine-Rich Sequences

The compound addresses challenges in synthesizing peptides with multiple arginine residues, such as HIV-Tat (48–60) and protamine. Compared to traditional Pmbf protection, the Pbf group demonstrates superior stability toward trifluoroacetic acid (TFA) during final deprotection, reducing premature cleavage by 40% .

Case Study: Semaglutide Analog Synthesis
In WO2023012829A1 , the compound enabled incorporation of a non-natural arginine analog at position 34 of semaglutide. This modification enhanced proteolytic stability in serum by 3-fold while maintaining GLP-1 receptor agonism (EC₅₀ = 0.6 nM vs. 0.5 nM for native semaglutide) .

Drug Conjugate Platforms

US10111963B2 discloses nanoparticle conjugates where the compound serves as a spacer between poly(lactic-co-glycolic acid) (PLGA) cores and anticancer peptides. The hexanoic acid linker improved drug loading efficiency to 92% compared to 78% for PEG-based spacers, attributed to hydrophobic interactions with PLGA .

ParameterSpecification
Temperature-20°C (±2°C)
AtmosphereArgon or nitrogen blanket
LightProtect from UV/visible
ContainerAmber glass vial with PTFE liner

Recent Innovations and Patent Landscape

Tachykinin Receptor Modulators

WO2022096736A1 and US20230406883A1 describe neurokinin-2 receptor (NK2R) agonists incorporating this compound. Derivatives showed nanomolar affinity (NK2R Kᵢ = 2.3 nM) and oral bioavailability (F = 32% in rats) for irritable bowel syndrome treatment .

Continuous Flow Synthesis

EP3266792B1 details a flow chemistry approach reducing synthesis time from 48 h (batch) to 6 h. Microreactor conditions (Reactor volume = 10 mL, T = 60°C, flow rate = 2 mL/min) achieved 94% yield with 50% lower solvent consumption .

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